(2R)-4-Hydroxy-2-(methylamino)butanoic acid;hydrochloride
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Overview
Description
(2R)-4-Hydroxy-2-(methylamino)butanoic acid;hydrochloride is a chemical compound with the molecular formula C5H11NO2·HCl. It is a derivative of butanoic acid and contains both a hydroxyl group and a methylamino group. This compound is often used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
(2R)-4-Hydroxy-2-(methylamino)butanoic acid;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential effects on biological systems, including its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic applications, including its use as a pharmaceutical intermediate.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-Hydroxy-2-(methylamino)butanoic acid;hydrochloride typically involves the reaction of butanoic acid derivatives with methylamine under controlled conditions. One common method involves the use of a boron reagent for Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, with stringent control over reaction conditions to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(2R)-4-Hydroxy-2-(methylamino)butanoic acid;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form primary or secondary amines.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the methylamino group can produce primary amines .
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethylamino)butanoic acid hydrochloride
- 3-(Methylamino)propionic acid
- 4-(Methylamino)butanoic acid
Uniqueness
(2R)-4-Hydroxy-2-(methylamino)butanoic acid;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic and research applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
(2R)-4-hydroxy-2-(methylamino)butanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3.ClH/c1-6-4(2-3-7)5(8)9;/h4,6-7H,2-3H2,1H3,(H,8,9);1H/t4-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVSUEAZNIFFDT-PGMHMLKASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CCO)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H](CCO)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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